Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(18-20-13-6-1-2-7-14(13)27-18)23-9-3-5-12(11-23)16-21-22-17(25-16)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVEJFLSRGQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4=NN=C(O4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, anticancer, and antibacterial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a thiophene-substituted oxadiazole. The molecular formula is , with notable functional groups that contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing similar scaffolds. For instance, benzothiazolone derivatives have shown promising antiviral activity against HIV. In a study evaluating several benzothiazolone derivatives, compounds demonstrated effective concentrations (EC50) below 1.0 µM against HIV-1 without significant cytotoxicity .
| Compound | EC50 (µM) | Cytotoxicity (CC50) (µM) |
|---|---|---|
| Compound 1 | 1.68 ± 0.94 | >100 |
| Compound 2 | 2.68 ± 0.54 | >100 |
These findings suggest that modifications to the benzothiazole structure can enhance antiviral efficacy while maintaining low toxicity.
Anticancer Activity
The anticancer potential of benzo[d]thiazol derivatives has been explored in various studies. One investigation reported that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with CC50 values ranging from 4 to 9 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies were conducted on human cell lines derived from hematological and solid tumors:
| Cell Line Type | Compound Tested | CC50 (µM) |
|---|---|---|
| Leukemia | Benzo[d]thiazole derivative 1 | 5.0 |
| Solid Tumor | Benzo[d]thiazole derivative 2 | 7.5 |
These results indicate that benzo[d]thiazole derivatives can selectively target cancer cells while sparing normal cells.
Antibacterial Activity
The antibacterial properties of benzo[d]thiazol derivatives have also been evaluated. However, initial studies indicated limited effectiveness against common bacterial strains such as Staphylococcus aureus and Salmonella spp. . Further research is needed to optimize these compounds for enhanced antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]thiazol derivatives. Modifications at various positions on the benzothiazole and oxadiazole rings can lead to significant changes in potency and selectivity:
| Modification Position | Effect on Activity |
|---|---|
| Substitution on Benzothiazole | Increased cytotoxicity against cancer cells |
| Variation in Oxadiazole Structure | Enhanced antiviral potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
